molecular formula C14H14N6O4 B145103 4-(4-Azido-2-nitrophenyl)pyridoxamine CAS No. 131333-59-0

4-(4-Azido-2-nitrophenyl)pyridoxamine

Cat. No.: B145103
CAS No.: 131333-59-0
M. Wt: 330.3 g/mol
InChI Key: GKXIMGBNCUWZGN-UHFFFAOYSA-N
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Description

4-(4-Azido-2-nitrophenyl)pyridoxamine is a chemically modified derivative of pyridoxamine, a natural vitamin B6 vitamer. The compound features a pyridoxamine backbone substituted with an azido (-N₃) and nitro (-NO₂) group on the phenyl ring (Figure 1). These modifications are hypothesized to enhance its utility in biochemical applications, such as photoaffinity labeling or targeted inhibition of advanced glycation end products (AGEs).

Properties

CAS No.

131333-59-0

Molecular Formula

C14H14N6O4

Molecular Weight

330.3 g/mol

IUPAC Name

4-[amino-(4-azido-2-nitrophenyl)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C14H14N6O4/c1-7-14(22)12(8(6-21)5-17-7)13(15)10-3-2-9(18-19-16)4-11(10)20(23)24/h2-5,13,21-22H,6,15H2,1H3

InChI Key

GKXIMGBNCUWZGN-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO

Canonical SMILES

CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO

Synonyms

4-(4-azido-2-nitrophenyl)pyridoxamine
N3NpPxn

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Pyridoxamine

Structural and Functional Differences

  • Pyridoxamine: Contains a pyridine ring, amino group (-NH₂), and hydroxyl group (-OH). It acts as a cofactor in enzymatic reactions and inhibits AGEs via radical scavenging and metal chelation .
  • 4-(4-Azido-2-nitrophenyl)pyridoxamine: Retains the pyridoxamine core but introduces steric and electronic modifications. The azido group adds photoreactivity, enabling covalent binding to biomolecules.

Mechanistic Implications

  • Radical Scavenging: Pyridoxamine traps oxygen-centered radicals (e.g., •OCH₃) with rate constants up to 1.2 × 10⁶ M⁻¹s⁻¹ at physiological pH, primarily via hydrogen atom transfer from the protonated amino or phenolic groups .
  • AGE Inhibition : Pyridoxamine suppresses AGE formation by sequestering reactive carbonyl species and metal ions. In vivo studies show it reduces AGE accumulation in diabetic mice, preserving auditory function . The azido-nitro derivative’s bulky substituents might hinder access to glycation sites, though its photoreactivity could enable targeted inhibition in specific tissues.

Data Table: Key Properties

Property Pyridoxamine This compound
Radical Scavenging (•OCH₃) 1.2 × 10⁶ M⁻¹s⁻¹ (aqueous/lipidic) Not reported; hypothesized lower efficiency
Metal Chelation Strong (binds Cu²⁺/Fe³⁺) Likely reduced due to steric hindrance
AGE Inhibition (In Vivo) Moderate efficacy in TSOD mice Unknown; potential for targeted applications
Applications AGE suppression, metabolic studies Photoaffinity labeling, targeted therapies

Comparison with Other AGE Inhibitors

While pyridoxamine derivatives are rare in the provided evidence, broader comparisons highlight unique features:

  • Aminoguanidine: A small-molecule AGE inhibitor with high efficacy but toxicity concerns in clinical trials. Unlike pyridoxamine, it lacks antioxidant activity and vitamin-derived biocompatibility .
  • Pyridoxal-5-phosphate : A phosphorylated B6 vitamer with cofactor roles but weaker radical scavenging (<10⁵ M⁻¹s⁻¹ for •OCH₃) . The azido-nitro derivative’s photoreactivity distinguishes it from this coenzyme.

Research Findings and Hypotheses

  • Antioxidant Capacity: Pyridoxamine’s efficacy against •OCH₃ radicals relies on its protonated amino and phenolic groups . The nitro group in this compound may destabilize these protonation states, reducing scavenging rates unless compensatory mechanisms (e.g., resonance stabilization of radicals) emerge.
  • In Vivo Performance : Pyridoxamine’s success in suppressing AGEs in TSOD mice suggests its derivative could excel in targeted applications (e.g., crosslinking to glycated proteins for localized inhibition). However, azide-related phototoxicity or metabolic instability remains a concern.

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